
2-bromo-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromoacetamido)-TEMPO, also known as 4-(2-Bromoacetamido)-2,2,6,6-Tetramethylpiperidine-1-oxyl, is a stable nitroxide radical compound. It is widely used in various fields of chemistry and biology due to its unique properties, including its ability to act as a spin label and its involvement in redox reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoacetamido)-TEMPO typically involves the bromination of acetamide followed by its reaction with 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO). The process can be summarized as follows:
Bromination of Acetamide: Acetamide is treated with bromine to form 2-Bromoacetamide.
Reaction with TEMPO: The 2-Bromoacetamide is then reacted with TEMPO under controlled conditions to yield 4-(2-Bromoacetamido)-TEMPO.
Industrial Production Methods
While specific industrial production methods for 4-(2-Bromoacetamido)-TEMPO are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromoacetamido)-TEMPO undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxoammonium salts.
Reduction: It can be reduced to its corresponding hydroxylamine.
Substitution: The bromoacetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and periodates.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Nucleophiles like amines or thiols can react with the bromoacetamido group under mild conditions.
Major Products
Oxidation: Oxoammonium salts.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromoacetamido)-TEMPO has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-Bromoacetamido)-TEMPO involves its ability to undergo reversible redox reactions. It can alternate between its nitroxide radical form and its corresponding oxoammonium or hydroxylamine forms. This redox cycling is crucial for its function as a spin label and its involvement in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Acetamido-2,2,6,6-Tetramethylpiperidine-1-oxyl
- 4-Amino-2,2,6,6-Tetramethylpiperidine-1-oxyl
- 2,2,6,6-Tetramethyl-4-piperidinol
Uniqueness
4-(2-Bromoacetamido)-TEMPO is unique due to its bromoacetamido group, which allows for specific and targeted reactions, making it highly versatile in various applications. Its stability as a nitroxide radical also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H21BrN2O2 |
|---|---|
Molekulargewicht |
293.20 g/mol |
IUPAC-Name |
2-bromo-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C11H21BrN2O2/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14(10)16/h8,16H,5-7H2,1-4H3,(H,13,15) |
InChI-Schlüssel |
NWKWOGIYICOQRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


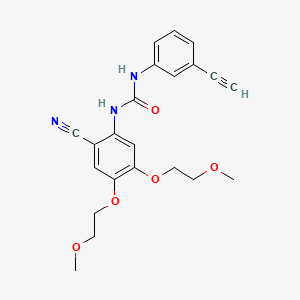
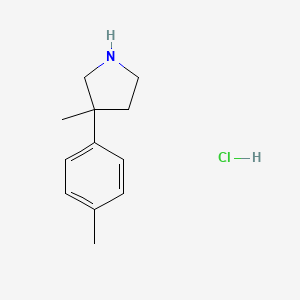
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
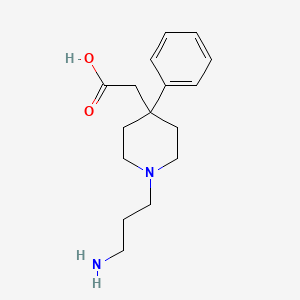
![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)

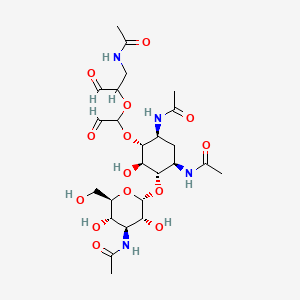
![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)

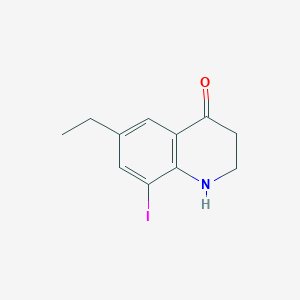
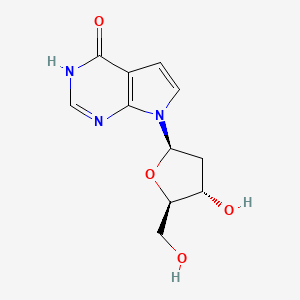
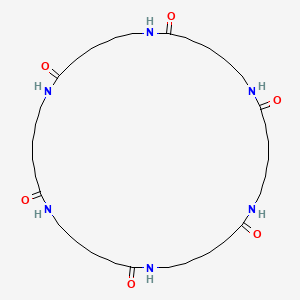
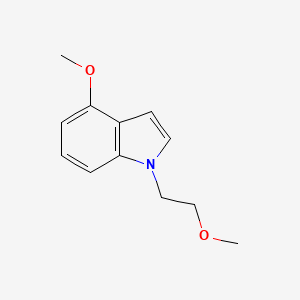
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
